Methyl 4-[(methylamino)methyl]benzoate hydrochloride
Description
Methyl 4-[(methylamino)methyl]benzoate hydrochloride (CAS: Not explicitly provided; CID: 11194668) is a benzoic acid derivative functionalized with a methylaminomethyl group at the para position of the benzene ring, esterified as a methyl ester, and formulated as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂ (accounting for the hydrochloride), with a SMILES string CNCC1=CC=C(C(=O)OC)C=C1.Cl . The compound is used as an intermediate in pharmaceutical synthesis, particularly in the preparation of spirocyclic and heterocyclic compounds, as evidenced by its role in Reference Example 107 of EP 4 374 877 A2 .
Properties
IUPAC Name |
methyl 4-(methylaminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLJDKSLVUFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160408-65-1 | |
| Record name | methyl 4-[(methylamino)methyl]benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(methylamino)methyl]benzoate hydrochloride can be synthesized through the esterification of 4-[(methylamino)methyl]benzoic acid with methanol in the presence of a suitable acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(methylamino)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(methylamino)methyl]benzoic acid.
Reduction: Formation of 4-[(methylamino)methyl]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 4-[(methylamino)methyl]benzoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often used to create various substituted benzoates, which can further undergo oxidation or reduction reactions to yield different compounds .
Biology
In biological research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to participate in various biochemical reactions makes it a useful tool for understanding cellular processes and the effects of different substrates on enzyme activity.
Medicine
The compound is investigated for its potential therapeutic properties, particularly as a precursor in drug development. It has been noted for its role in synthesizing active pharmaceutical ingredients, including antibiotics derived from quinoline and indole structures . The methyl ester form allows for mild hydrolysis conditions, facilitating the release of active components during synthesis sequences .
Industrial Applications
Beyond its use in research, this compound has applications in the production of dyes, polymers, and other industrial chemicals. Its versatility as a building block in organic synthesis makes it valuable across multiple sectors.
Case Studies and Research Findings
Several studies highlight the compound's utility:
- Antibiotic Development : Research indicates that this compound can be effectively used in the development of antibiotics, showcasing its importance in pharmaceutical research .
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions have demonstrated that this compound can modulate metabolic pathways, providing insights into drug mechanisms and efficacy.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Used to create various substituted benzoates |
| Biology | Study of enzyme interactions | Modulates metabolic pathways |
| Medicine | Precursor for drug development | Important for synthesizing antibiotics |
| Industry | Production of dyes and polymers | Valuable building block for industrial chemicals |
Mechanism of Action
The mechanism of action of Methyl 4-[(methylamino)methyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:
Physicochemical and Pharmacological Comparisons
- Solubility and Stability: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogues like Methyl 3-((methylamino)methyl)benzoate . Methyl 4-(azetidin-3-yl)benzoate hydrochloride’s cyclic amine may confer greater lipophilicity, enhancing membrane permeability but reducing solubility .
- Reactivity: The primary amine in Methyl 4-(aminomethyl)benzoate hydrochloride is more reactive in acylation or alkylation reactions than the secondary amine in the target compound .
- Biological Activity: Positional isomers (e.g., meta vs. para substitution) exhibit divergent binding affinities. For example, Methyl 3-((methylamino)methyl)benzoate may show altered interactions with enzymes or receptors compared to the para-substituted target compound .
Research Findings and Case Studies
- Synthetic Utility: The target compound’s methylaminomethyl group balances reactivity and stability, making it suitable for multi-step syntheses requiring mild reaction conditions . In contrast, Methyl 4-(2-aminoethyl)benzoate hydrochloride’s primary amine facilitates rapid conjugation but may require protection during harsh reactions .
- Positional isomers like Methyl 3-((methylamino)methyl)benzoate are under investigation for their improved metabolic stability in CNS-targeted drugs .
Biological Activity
Methyl 4-[(methylamino)methyl]benzoate hydrochloride, also known as a derivative of benzoic acid, is an organic compound with significant implications in medicinal chemistry and biological research. This compound is characterized by the presence of both an ester and a methylamino group, which contribute to its unique biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClN₁O₂
- Molecular Weight : 201.65 g/mol
- CAS Number : 70785-70-5
The compound consists of a benzoate moiety with a methylamino group at the para position. This structural configuration enhances its reactivity and interaction with biological systems.
This compound is involved in various biochemical pathways, particularly in enzyme-substrate interactions. Its mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification.
- Neurotransmitter Modulation : Similar compounds have been reported to influence neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), which may suggest its role in modulating neurological functions.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing antibacterial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited a significant zone of inhibition (15 mm) compared to controls, indicating strong antibacterial activity.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects on RAW 264.7 macrophages.
- Methodology : Cells were treated with varying concentrations of the compound, followed by LPS stimulation.
- Results : A dose-dependent reduction in TNF-alpha production was observed, confirming its anti-inflammatory potential.
Pharmacological Studies
Recent pharmacological studies have explored the potential of this compound as a precursor for novel drug development. Specifically, it has been investigated as a candidate for synthesizing hepatitis C virus (HCV) helicase inhibitors, highlighting its relevance in antiviral research.
Comparative Analysis
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Antimicrobial | High |
| Methyl 4-aminobenzoate | Antimicrobial | Moderate |
| Methyl 4-(hydroxymethyl)benzoate | Anti-inflammatory | Low |
Q & A
(Basic) What are the established synthetic routes for Methyl 4-[(methylamino)methyl]benzoate hydrochloride, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, a brominated precursor (e.g., 4-(bromomethyl)benzaldehyde derivatives) can react with methylamine under controlled pH to introduce the methylamino group, followed by esterification and hydrochloride salt formation . Critical analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular ion peaks (e.g., expected m/z values for the protonated molecule) .
- HPLC with retention time comparisons against reference standards .
(Basic) How should researchers handle and store this compound to maintain its stability?
Methodological Answer:
- Storage: Store below -20°C in airtight, light-resistant containers to prevent hydrolysis or degradation, as recommended for structurally similar hydrochlorides .
- Handling: Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions. In case of exposure, follow first-aid protocols for hydrochloride salts: flush eyes/skin with water for 15 minutes and seek medical attention .
- Stability Monitoring: Perform periodic HPLC analysis to detect decomposition products (e.g., free benzoic acid derivatives) .
(Advanced) How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in substitution reactions. Evidence from analogous syntheses shows yields >80% in acetonitrile .
- Temperature Control: Maintain 0–5°C during methylamine addition to minimize side reactions (e.g., over-alkylation) .
- Real-Time Monitoring: Use LCMS to track intermediate formation (e.g., m/z 219.74 for the target compound) and adjust reagent stoichiometry dynamically .
(Advanced) What strategies are effective for identifying and quantifying impurities in this compound batches?
Methodological Answer:
- Impurity Profiling: Compare against known impurities in pharmacopeial standards, such as desmethyl analogs or ester hydrolysis products .
- Advanced Chromatography: Employ UPLC with diode-array detection (DAD) for high-resolution separation. For example, a C18 column with 0.1% TFA in water/acetonitrile gradients resolves impurities with <0.1% detection limits .
- Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., maleic acid) to quantify residual solvents or unreacted starting materials .
(Advanced) How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., methylamine attack on brominated precursors) to identify transition states and energy barriers, as demonstrated for analogous hydrazides .
- Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes or receptors) by simulating hydrogen bonding between the methylamino group and active-site residues .
- Solubility Prediction: Use COSMO-RS simulations to optimize solvent systems for crystallization or formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
